3,4-Dichlorophenyldipropionamide
Description
Current Academic Significance and Research Gaps in Anilide Chemistry
Anilide chemistry continues to be an area of active academic and industrial research due to the diverse biological activities exhibited by these compounds. The primary academic significance lies in their widespread use as herbicides. wur.nlwikipedia.org Compounds such as propanil (B472794) have been instrumental in modern agriculture for weed control in various crops. ca.govresearchgate.net This has spurred research into their mechanisms of action, environmental fate, and the biochemical pathways of their degradation. mdpi.comresearchgate.netkpu.ca
However, significant research gaps persist within anilide chemistry. While many studies focus on the primary herbicidal anilides, there is a noticeable lack of comprehensive research on less common or next-generation derivatives. Specifically, there is a dearth of publicly available academic literature detailing the synthesis, physicochemical properties, and biological activity of N,N-diacyl anilines, such as 3,4-Dichlorophenyldipropionamide. The introduction of a second acyl group on the nitrogen atom presents questions about how this structural modification influences the compound's herbicidal efficacy, metabolic stability, and environmental persistence compared to its mono-acylated relatives. Current research often focuses on the degradation of anilides to their corresponding anilines, but the complete metabolic fate of more complex anilides remains an area ripe for exploration. nih.gov
Historical Context of Related Anilide Compounds in Agro-environmental and Biochemical Studies
The history of anilide compounds in agro-environmental and biochemical studies is largely dominated by the development and use of herbicides. Aniline (B41778) itself, first isolated in 1826 from the destructive distillation of indigo, became a foundational molecule in the burgeoning synthetic dye industry in the 19th century. epa.govyoutube.com Its derivatives later found critical applications in agriculture.
A pivotal moment in this history was the introduction of propanil (N-(3,4-dichlorophenyl)propanamide) in 1960, which became a widely used herbicide, particularly in rice cultivation. ca.gov Propanil's effectiveness is due to its ability to inhibit photosynthesis in weeds. ca.gov Rice plants, however, can rapidly metabolize propanil to the less toxic 3,4-dichloroaniline (B118046) (DCA), providing a basis for its selective use. nih.gov
The extensive use of propanil and other anilide herbicides led to a significant body of research on their environmental fate and biochemical effects. Studies have extensively documented the degradation of propanil to 3,4-dichloroaniline in soils and plants. researchgate.netnih.gov 3,4-DCA, in turn, has been the subject of numerous toxicological and environmental studies due to its persistence and potential for bioaccumulation. ucanr.edu Research has explored its effects on various organisms and its binding to soil components. nih.gov
This historical focus on propanil and DCA provides a crucial framework for understanding the potential behavior of this compound. Given its structural similarity, it is plausible that one of the propionyl groups could be hydrolyzed, leading to the formation of propanil and subsequently 3,4-dichloroaniline. However, the presence of the second propionyl group could significantly alter the rate and pathway of this metabolism, a key question that remains unanswered in the current body of scientific literature.
Interactive Data Tables
Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| This compound | 954-24-5 | C12H13Cl2NO2 | 274.14 | Not available | 465 at 760 mmHg | Not available |
| Propanil | 709-98-8 | C9H9Cl2NO | 218.08 | 91-93 | Not available | 225 mg/L at 25°C |
| 3,4-Dichloroaniline | 95-76-1 | C6H5Cl2N | 162.02 | 66-71 | 272 | 92 mg/L at 20°C |
Environmental Fate and Toxicity of Related Anilide Compounds
| Compound Name | Soil Half-life | Primary Degradation Product | Acute Oral LD50 (Rat) | Aquatic Toxicity |
| Propanil | 1-3 days | 3,4-Dichloroaniline nih.gov | 1384 mg/kg ca.gov | Moderately toxic to aquatic organisms |
| 3,4-Dichloroaniline | Can be persistent ucanr.edu | Further degradation to simpler compounds | 530-880 mg/kg ca.gov | Very toxic to aquatic life with long-lasting effects |
Structure
3D Structure
Properties
Molecular Formula |
C12H13Cl2NO2 |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N-propanoylpropanamide |
InChI |
InChI=1S/C12H13Cl2NO2/c1-3-11(16)15(12(17)4-2)8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZDAFHQWFOMHDMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)CC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3,4 Dichlorophenyldipropionamide
Established Synthetic Routes for Anilide Structures and Derivatives
The formation of an anilide bond is a classic example of nucleophilic acyl substitution. The most established method for synthesizing the closely related mono-acylated compound, N-(3,4-dichlorophenyl)propanamide (Propanil), involves the acylation of 3,4-dichloroaniline (B118046) with propanoyl chloride. wikipedia.org
To synthesize the target compound, 3,4-Dichlorophenyldipropionamide , a di-acylation of the primary amine is required. This process is more challenging than mono-acylation because the introduction of the first electron-withdrawing propionyl group significantly reduces the nucleophilicity of the nitrogen atom, making the second acylation more difficult.
A plausible synthetic route would involve reacting 3,4-dichloroaniline with a molar excess of a more reactive acylating agent, such as propanoic anhydride (B1165640), often in the presence of heat or a catalyst to drive the reaction to completion. The general mechanism involves the nucleophilic attack of the aniline's nitrogen atom on the carbonyl carbon of the acylating agent. pearson.com For the second acylation, forcing conditions may be necessary to overcome the decreased reactivity of the intermediate N-(3,4-dichlorophenyl)propanamide.
Interactive Data Table: Synthesis Parameters for 3,4-Dichloroaniline and Propanil (B472794)
| Product | Starting Material | Reagents | Catalyst | Key Conditions | Ref |
| 3,4-Dichloroaniline | 1,2-Dichloro-4-nitrobenzene | Hydrogen (H₂) | Raney Nickel | Hydrogenation | wikipedia.org |
| N-(3,4-dichlorophenyl)propanamide (Propanil) | 3,4-Dichloroaniline | Propanoyl Chloride | - | Acylation | wikipedia.org |
Potential Derivatization Strategies for Structural Analogues
Structural analogues of this compound can be conceptualized through modifications at two primary sites: the aromatic ring and the N,N-dipropionamide moiety.
Aromatic Ring Modification: The primary route for modifying the dichlorophenyl ring is through electrophilic aromatic substitution. minia.edu.eglibretexts.org However, the substituents present—two chlorine atoms and the N,N-dipropionamide group—are all electron-withdrawing and deactivating towards electrophilic attack. They direct incoming electrophiles primarily to the positions ortho and para to the substituent. In this case, the available positions on the ring are C-2, C-5, and C-6. The directing effects of the existing groups would need to be carefully considered for any planned substitution, such as nitration or further halogenation, which would likely require harsh reaction conditions.
Side-Chain Modification: Alteration of the dipropionamide (B14161522) group itself is less straightforward without cleaving the amide bonds. The alkyl chains offer limited sites for functionalization. However, strategies could involve using derivatized acylating agents in the initial synthesis. For instance, using a halogenated or otherwise functionalized version of propanoic anhydride or propanoyl chloride would yield analogues with modified side chains.
Emerging Green Chemistry Approaches in Anilide Synthesis
Modern synthetic chemistry emphasizes sustainability, leading to the development of greener alternatives to traditional amidation methods. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. sigmaaldrich.com
Catalyst- and Solvent-Free Methods: Several green protocols for anilide synthesis have been developed that operate under solvent-free conditions, often utilizing microwave irradiation to accelerate the reaction between an aniline (B41778) and a carboxylic acid or its anhydride. nih.govymerdigital.com This eliminates the need for volatile organic solvents and can significantly reduce reaction times. Direct reaction of anilines with acetic acid, for example, has been shown to produce acetanilide (B955) in high yields without any catalyst. ymerdigital.com
Alternative Catalytic Systems: Instead of using stoichiometric amounts of corrosive reagents like acyl chlorides, green chemistry promotes the use of catalysts that enable direct amidation with carboxylic acids. Examples include:
Lewis acids: Benign catalysts like magnesium sulfate (B86663) have been used for the acetylation of anilines with glacial acetic acid. ijtsrd.com
Heterogeneous catalysts: Solid-supported catalysts such as sulfated TiO₂/SnO₂ nanocomposites offer high efficiency and easy separation from the reaction mixture. researchgate.net
Organocatalysts: Boronic acids have been identified as effective catalysts for the direct and waste-free amidation of carboxylic acids at room temperature. sigmaaldrich.comsigmaaldrich.com
Biocatalysis: The use of enzymes represents a frontier in green amide synthesis. Biocatalytic methods offer high selectivity and operate in environmentally benign aqueous conditions. rsc.org
Lipases: Enzymes like Novozym 435 can catalyze the amidation of anilines, sometimes via novel pathways like C-C bond cleavage in co-reactants like 1,3-diketones. mdpi.com
Engineered Enzymes: The development of engineered amide synthetases and nitrile synthetases allows for the direct coupling of carboxylic acids and amines with high efficiency, powered by ATP in a cellular environment or in vitro. nih.govresearchgate.net These methods are highly atom-economical and avoid the harsh reagents and conditions of traditional synthesis.
Interactive Data Table: Comparison of Anilide Synthesis Methodologies
| Method Type | Acylating Agent | Catalyst/Conditions | Key Advantages | Key Disadvantages | Ref |
| Traditional | Acyl Chloride | Base (e.g., Pyridine) | High reactivity, good yields | Corrosive reagent, produces HCl waste | wikipedia.org |
| Traditional | Acid Anhydride | Heat/Catalyst | Less corrosive than acyl chlorides | Lower atom economy | libretexts.org |
| Green (Solvent-Free) | Carboxylic Acid/Anhydride | Microwave/Heat | No organic solvent waste, fast | High temperatures may be needed | nih.govymerdigital.com |
| Green (Catalytic) | Carboxylic Acid | Boronic Acid, Metal Oxides | High atom economy, avoids harsh reagents | Catalyst cost and separation | ijtsrd.comresearchgate.netsigmaaldrich.com |
| Green (Biocatalytic) | Carboxylic Acid/Esters | Lipases, Amide Synthetases | High selectivity, aqueous media, mild conditions | Enzyme stability/cost, substrate scope | rsc.orgmdpi.comacs.org |
Environmental Fate and Biogeochemical Transformations of 3,4 Dichlorophenyldipropionamide and Its Metabolites
Photodegradation Pathways and Mechanisms
Photodegradation, or the breakdown of compounds by light, contributes to the transformation of 3,4-Dichlorophenyldipropionamide in the environment. The process can occur through direct absorption of light or be mediated by other light-sensitive molecules in the water.
In aqueous solutions, propanil (B472794) is rapidly degraded by sunlight, with a reported photolysis half-life (DT50) of 12 to 13 hours. nih.gov The degradation mechanism involves several reactions, including the hydrolysis of the amide bond and the replacement of chlorine atoms on the aromatic ring with hydrogen or hydroxyl groups, which can be followed by polymerization. nih.gov However, some studies indicate that direct, unsensitized photolysis in water is not a major degradation pathway, with a much longer extrapolated half-life of over 100 days. nih.gov
In the complex environment of a paddy field, photodegradation proceeds through multiple pathways. These include direct photolysis and indirect reactions involving naturally occurring reactive species like hydroxyl radicals (•OH) and carbonate radicals (CO3•-). researchgate.netncsu.edu These reactive species are often generated in the presence of elevated levels of nitrate (B79036) and nitrite, which act as photosensitizers. researchgate.netncsu.edu Interestingly, some research suggests that the formation of the major metabolite, 3,4-dichloroaniline (B118046) (3,4-DCA), occurs primarily through biological degradation in the dark, with photochemical pathways not yielding 3,4-DCA. researchgate.netncsu.edu Conversely, other studies have found that photolysis in the presence of sensitizers like flavin mononucleotide can produce 3,4-DCA. nih.gov
Microbial Degradation Processes
Microbial activity is a primary driver of this compound degradation in soil and water. A diverse range of bacteria and fungi can utilize the compound as a source of carbon and nitrogen, breaking it down into simpler, less toxic substances.
The initial and most critical step in the microbial degradation of propanil is the enzymatic hydrolysis of the amide bond. This reaction is carried out by an enzyme called aryl acylamidase, which splits the propanil molecule into 3,4-dichloroaniline (3,4-DCA) and propionic acid. nih.gov The resulting 3,4-DCA is a persistent intermediate that is then subject to further microbial breakdown. dtu.dk In soil environments, microbial peroxidases can transform 3,4-DCA into more complex molecules like 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB). dtu.dk
Bacterial Degradation Systems
Numerous bacterial species have been identified with the ability to degrade propanil and its primary metabolite, 3,4-DCA. These bacteria have been isolated from various environments, particularly from agricultural soils with a history of herbicide application. researchgate.net
Under aerobic conditions, bacteria from the genera Pseudomonas, Acinetobacter, Serratia, and Rhodococcus have demonstrated the capacity to break down propanil. researchgate.netresearchgate.net For example, Acinetobacter baumannii strain DT can use propanil as its sole source of carbon and nitrogen, first converting it to 3,4-DCA and then completely degrading it through the ortho-cleavage pathway. Similarly, various Pseudomonas species are efficient degraders of propanil. researchgate.net
Anaerobic degradation of propanil has also been observed. A mixed culture of four bacterial strains—Geobacter sp. Pr-1, Paracoccus denitrificans Pr-2, Pseudomonas sp. Pr-3, and Rhodococcus sp. Pr-4—was shown to transform propanil into 3,4-DCA and other intermediates before achieving complete degradation. The proposed pathway involves the transformation of propanil to 3,4-DCA, which is then sequentially broken down into 3-chloroaniline, chlorobenzene, and aniline (B41778) before further degradation.
Fungal Degradation Systems
Fungi also play a significant role in the bioremediation of propanil-contaminated environments. Several fungal species have been isolated that can metabolize propanil. dtu.dk
Co-metabolic Degradation Dynamics
The degradation of this compound is often enhanced in the presence of other compounds or through the synergistic action of multiple microbial species. This phenomenon, known as co-metabolism or co-degradation, can lead to more rapid and complete removal of the herbicide from the environment.
In anaerobic settings, a mixture of bacterial strains (Geobacter sp. Pr-1, Paracoccus denitrificans Pr-2, Pseudomonas sp. Pr-3, and Rhodococcus sp. Pr-4) demonstrated significantly higher degradation rates for both propanil and its metabolite 3,4-DCA compared to the individual strains, transforming over 90% of the propanil within 10 days. The presence of additional carbon sources like glucose can also accelerate the degradation process. For instance, Pseudomonas fluorescens 26-K degraded 170 mg/L of 3,4-DCA in 2-3 days in the presence of glucose, a much faster rate than without the co-substrate.
The presence of other herbicides can also influence propanil degradation. A mixed culture of Pseudomonas sp. strain But2 and Acinetobacter baumannii DT was highly effective at degrading both propanil and the herbicide butachlor (B1668075) simultaneously, significantly reducing the half-lives of both compounds in soil.
Kinetic studies of mixed microbial cultures have revealed that the degradation rate of the metabolite 3,4-DCA can be dependent on the concentrations of both the parent compound (propanil) and the metabolite itself.
Characterization of Microorganisms Involved in Degradation
Specific microbial strains have been isolated and characterized for their ability to degrade this compound and its metabolites. These microorganisms exhibit diverse metabolic capabilities that make them suitable for bioremediation applications.
Here are some of the key microorganisms involved:
| Microorganism | Degradation Capability and Characteristics | References |
|---|---|---|
| Bacillus licheniformis strain SDS12 | This endophytic bacterium is noted for its ability to degrade the propanil metabolite 3,4-dichloroaniline (3,4-DCA). It can also degrade the herbicide diuron (B1670789), which also produces 3,4-DCA as an intermediate. | |
| Neurospora intermedia strain DP8-1 | While specific studies on propanil degradation by this strain are not detailed, Neurospora species are known for producing a range of enzymes, including laccases, which are involved in the degradation of various aromatic compounds. The fungus is metabolically versatile, capable of breaking down complex plant-based materials. | nih.gov |
| Geobacter sp. Pr-1 | A key member of an anaerobic consortium that degrades propanil. It participates in the transformation of propanil to 3,4-DCA and its subsequent breakdown. | |
| Paracoccus denitrificans Pr-2 | Another member of the anaerobic mixed culture. Strains of P. denitrificans are capable of utilizing 3,4-DCA as a sole source of carbon, nitrogen, and energy, and can form biofilms which are important for bioremediation processes. | |
| Pseudomonas sp. Pr-3 | The third identified bacterium in the anaerobic consortium that effectively degrades propanil. Many species of Pseudomonas are well-known for their ability to degrade a wide range of xenobiotic compounds, including herbicides. | researchgate.net |
| Rhodococcus sp. | This genus is part of both aerobic and anaerobic consortia capable of degrading propanil and 3,4-DCA. Rhodococcus species are known for their robust metabolic systems and ability to degrade various environmental pollutants, including hydrocarbons and other herbicides. | researchgate.net |
Hydrolytic Transformation Pathways
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the context of this compound, both abiotic (chemical) and biotic (enzymatic) hydrolysis are possible transformation pathways.
Abiotic hydrolysis of propanil is a very slow process under typical environmental conditions. Studies have shown that the compound is stable across a normal pH range (pH 4 to 9), with a half-life estimated to be well over a year at 22°C. nih.gov One study observed no significant chemical hydrolysis at pH 5 over a 30-day period. nih.gov Therefore, abiotic hydrolysis is not considered an environmentally relevant degradation pathway for propanil. nih.gov
In contrast, enzymatic hydrolysis is the principal and rate-limiting step in the biodegradation of propanil. nih.gov As mentioned previously, microorganisms produce the enzyme aryl acylamidase, which specifically targets and cleaves the amide bond of the propanil molecule. This rapid biological hydrolysis yields 3,4-dichloroaniline (3,4-DCA) and propionic acid, initiating the microbial degradation cascade. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | Propanil |
| 3,4-dichloroaniline | 3,4-DCA |
| 3,3',4,4'-tetrachloroazobenzene | TCAB |
| 3-chloroaniline | - |
| Chlorobenzene | - |
| Aniline | - |
| Propionic acid | - |
| Butachlor | - |
| Diuron | - |
| Flavin mononucleotide | - |
Major Environmental Degradation Products and Intermediates
The environmental degradation of propanil is a multi-step process involving several key intermediates. The primary and most well-documented degradation pathway begins with the hydrolysis of the amide bond in the propanil molecule. This initial step is predominantly carried out by microbial enzymes in soil and water.
The principal metabolite formed from this initial hydrolysis is 3,4-dichloroaniline (3,4-DCA) . mdpi.comresearchgate.netnih.gov This compound is more persistent and often more toxic than the parent propanil molecule and is a central hub in the subsequent degradation cascade. mdpi.comresearchgate.net
From 3,4-DCA, two main transformation pathways have been identified:
Hydroxylation: Microbial dioxygenase enzymes can hydroxylate the aromatic ring of 3,4-DCA to form 4,5-dichlorocatechol (B118185) . mdpi.comnih.govresearchgate.net This catechol derivative is a key intermediate that can undergo further degradation through ring cleavage. The cleavage of the aromatic ring of 4,5-dichlorocatechol can lead to the formation of compounds such as 3,4-dichlorohex-3-ene-1,6-diol and subsequently 3-chloro-4-oxohexanedioic acid , which then enters common metabolic pathways like the succinic acid degradation pathway. nih.govresearchgate.net
Dechlorination: Another significant pathway for 3,4-DCA transformation is reductive dechlorination, where a chlorine atom is removed from the aromatic ring to produce 4-chloroaniline (B138754) . mdpi.comnih.gov This process is particularly noted in anaerobic environments. nih.gov 4-chloroaniline can then be further degraded.
The degradation pathway can be summarized as follows: Propanil → 3,4-dichloroaniline (3,4-DCA) + Propionic Acid From 3,4-DCA:
→ 4,5-dichlorocatechol → 3,4-dichlorohex-3-ene-1,6-diol → 3-chloro-4-oxohexanedioic acid → Further mineralization
→ 4-chloroaniline → Further degradation
Persistence and Mobility in Environmental Compartments
The persistence and mobility of propanil and its primary metabolite, 3,4-DCA, determine their potential for environmental contamination and impact.
Soil: Propanil is generally considered to be non-persistent in soil environments, with a relatively short half-life that can range from a few hours to several days. researchgate.net Its degradation is rapid, primarily driven by microbial activity. nih.govresearchgate.net In contrast, its main degradation product, 3,4-DCA, is significantly more persistent in soil. mdpi.com The mobility of propanil in soil is considered to be low to moderate, depending on the soil's organic matter and clay content. ugr.es 3,4-DCA, being an aromatic amine, tends to bind strongly to soil organic matter and clay particles, which reduces its mobility and leaching potential into groundwater. mdpi.comnih.gov
Water: In aquatic environments, propanil is also subject to rapid degradation. mdpi.com Photolysis, or degradation by sunlight, is a major pathway for its dissipation in water. researchgate.netnih.gov The half-life of propanil in water is typically short, often on the order of days. While propanil itself is infrequently detected in groundwater, its more persistent metabolite, 3,4-DCA, has been found in both surface and groundwater, highlighting its potential as a water contaminant. nih.govresearchgate.net The mobility of 3,4-DCA in water is a concern due to its higher persistence compared to the parent compound. nih.gov
Air: Volatilization is not considered a major route of dissipation for propanil from either water or moist soil surfaces. researchgate.netnih.gov Its vapor pressure is low, limiting its potential for significant atmospheric transport. mdpi.com
Table 1: Persistence of Propanil and 3,4-Dichloroaniline in Environmental Compartments
| Compound | Compartment | Half-life (t½) | Notes |
|---|---|---|---|
| Propanil | Soil | < 5 days mdpi.com | Rapid microbial degradation. nih.gov |
| Water | 12-13 hours (photolysis) ugr.es | Rapid degradation by sunlight is a key factor. mdpi.com | |
| 3,4-Dichloroaniline | Soil | More persistent than propanil | Binds strongly to soil particles. mdpi.com |
| Water | More persistent than propanil | Detected in surface and groundwater. nih.govresearchgate.net |
Influence of Environmental Parameters on Degradation Kinetics
The rate at which propanil and its metabolites are degraded in the environment is significantly influenced by a variety of physicochemical and biological parameters.
pH: The pH of the environmental medium plays a crucial role in the chemical stability of propanil. Propanil is stable to hydrolysis under neutral and acidic conditions (pH 4, 7, and 9) over extended periods. ugr.es However, hydrolysis is accelerated in strongly acidic or alkaline media. mdpi.com The degradation of 3,4-DCA has been observed to be more efficient in acidic conditions in some advanced oxidation processes. Generally, for many pesticides, an increase in pH above neutral can significantly increase the rate of alkaline hydrolysis.
Temperature: As with most chemical and biological reactions, temperature affects the degradation rate of propanil. Higher temperatures generally lead to faster degradation rates, both for chemical hydrolysis and microbial metabolism. As a general rule, a 10°C rise in temperature can double the rate of a reaction.
Oxygen Availability: The presence or absence of oxygen is a critical factor determining the degradation pathways and rates. Propanil is rapidly degraded in aerobic (oxygen-present) environments. researchgate.net Under anaerobic (oxygen-absent) conditions, the degradation of propanil is considerably slower, and the compound can be quite persistent. researchgate.net The degradation of 3,4-DCA also differs significantly between aerobic and anaerobic conditions, with different microbial communities and enzymatic processes being active.
Table 2: Influence of Environmental Parameters on Propanil Degradation
| Parameter | Effect on Degradation Rate | Mechanism/Notes |
|---|---|---|
| pH | Stable in the range of 4-9. ugr.es | Hydrolysis is accelerated under strongly acidic or alkaline conditions. mdpi.com |
| Temperature | Increases with higher temperature. | Affects both chemical hydrolysis and microbial activity. |
| Oxygen | Faster under aerobic conditions. researchgate.net | Slower and more persistent under anaerobic conditions. researchgate.net |
| Microbial Activity | Key driver of degradation. nih.gov | Enzymatic hydrolysis is the primary initial breakdown step. |
| Sunlight (Photolysis) | Significant degradation pathway in water. researchgate.netnih.gov | Rapidly degrades propanil in surface waters. mdpi.com |
Biochemical Metabolism of 3,4 Dichlorophenyldipropionamide in Non Human Biological Systems
Metabolic Pathways in Plants (e.g., Oryza sativa, Echinochloa crusgalli)
The metabolism of 3,4-Dichlorophenyldipropionamide in plants is a key determinant of its herbicidal selectivity, most notably between rice (Oryza sativa) and competing weeds like barnyardgrass (Echinochloa crusgalli). The primary metabolic route involves enzymatic hydrolysis, followed by further transformations and conjugation of the resulting metabolites.
Initial Biotransformation (e.g., Hydrolysis to 3,4-Dichloroaniline)
The initial and most significant step in the detoxification of this compound in tolerant plants is the hydrolysis of the amide bond. nih.govmsstate.edunih.gov This reaction is catalyzed by the enzyme aryl acylamidase, which cleaves the parent molecule into 3,4-dichloroaniline (B118046) (DCA) and propionic acid. nih.govmsstate.edu Both rice and barnyardgrass are capable of this hydrolysis. nih.gov The propionic acid moiety is subsequently utilized by the plant in its normal metabolic processes, eventually being catabolized to carbon dioxide through beta-oxidation. nih.gov The differential activity of aryl acylamidase is a cornerstone of the selective toxicity of the herbicide. nih.govcabidigitallibrary.org
Oxidative Metabolism to 3',4'-Dichlorolactanilide and Subsequent Hydrolysis
Research has revealed a more complex pathway to the formation of 3,4-dichloroaniline than a direct one-step hydrolysis. nih.gov This alternative route involves an initial oxidative metabolism of this compound to an intermediate, 3',4'-dichlorolactanilide (DLA). nih.gov This intermediate is then subsequently hydrolyzed to yield 3,4-dichloroaniline and lactic acid. nih.gov
A critical difference between tolerant and susceptible species lies in the handling of this intermediate. In rice, the oxidative metabolism is rapid, and DLA is a transient intermediate that does not accumulate under normal conditions. nih.gov Conversely, in the susceptible barnyardgrass, this metabolic process is slow, leading to the accumulation of 3',4'-dichlorolactanilide to phytotoxic levels. nih.gov This accumulation is a primary factor in the herbicidal effect on barnyardgrass. nih.gov
Formation of Complexed Aniline (B41778) Metabolites (e.g., N-(3,4-dichlorophenyl)-glucosylamine)
Following the initial hydrolysis to 3,4-dichloroaniline, this metabolite undergoes further conjugation within the plant cells to form less toxic and more readily sequestered compounds. nih.govnih.gov One identified pathway is the formation of N-glucosylamine conjugates, specifically N-(3,4-dichlorophenyl)-glucosylamine. nih.gov The appearance of these aniline-containing metabolites has been observed within hours of treatment. nih.gov
A significant portion of the 3,4-dichloroaniline moiety also becomes incorporated into the plant's structural polymers. nih.gov Studies have shown that the major fate of this metabolite is its complexation with polymeric cell constituents, primarily lignin. msstate.edunih.gov This process effectively immobilizes the aniline metabolite within the cell wall structure. nih.gov
| Metabolite Type | Specific Metabolite Example | Plant Species | Reference |
| Hydrolysis Product | 3,4-Dichloroaniline | Oryza sativa, Echinochloa crusgalli | nih.gov |
| Oxidative Intermediate | 3',4'-Dichlorolactanilide | Oryza sativa, Echinochloa crusgalli | nih.gov |
| Aniline Conjugate | N-(3,4-dichlorophenyl)-glucosylamine | Oryza sativa | nih.gov |
| Polymeric Complex | 3,4-dichloroaniline-lignin complex | Oryza sativa | nih.gov |
Interspecies Metabolic Differences and Detoxification Mechanisms
The selective action of this compound is primarily attributed to the differential rates of its metabolism in various plant species. Tolerant crops like rice possess high levels of the enzyme aryl acylamidase, which rapidly detoxifies the herbicide through hydrolysis. nih.govcabidigitallibrary.org In contrast, susceptible weeds such as barnyardgrass have significantly lower levels of this enzyme, leading to a slower rate of detoxification and the accumulation of the parent compound or phytotoxic intermediates like 3',4'-dichlorolactanilide. nih.gov
The specific activity of aryl acylamidase in resistant biotypes of Echinochloa colona has been found to be substantially higher than in susceptible biotypes, approaching the levels seen in rice. cabidigitallibrary.org This elevated enzyme activity is a key mechanism of evolved resistance to the herbicide. The efficiency of this enzymatic detoxification in rice prevents the herbicide from inhibiting photosynthesis, its primary mode of action, whereas in susceptible weeds, the slower metabolism allows the compound to reach and disrupt photosystem II. nih.gov
In Vitro Metabolic Studies in Non-Human Microsomal and Cellular Systems
In vitro studies using non-human microsomal and cellular systems provide valuable insights into the fundamental metabolic pathways of this compound at a subcellular level, particularly within animal models.
Liver Microsome Metabolism in Animal Models
Studies utilizing rat liver microsomes have elucidated the primary metabolic pathways of this compound in a mammalian system. The major metabolic reaction observed in these in vitro incubations is the acylamidase-catalyzed hydrolysis of the parent compound to 3,4-dichloroaniline. nih.gov This hydrolytic pathway does not require NADPH, a cofactor typically associated with oxidative metabolism. nih.gov
In addition to hydrolysis, oxidative metabolism also occurs, though to a lesser extent. nih.gov Oxidized metabolites, such as 2'-hydroxypropanil and 6-hydroxypropanil, have been isolated and identified from these microsomal incubations. nih.gov Furthermore, the primary metabolite, 3,4-dichloroaniline, can undergo subsequent oxidative transformations within the liver microsomes to form metabolites like 6-hydroxy-3,4-dichloroaniline and N-hydroxy-3,4-dichloroaniline. nih.gov The hydroxylation of the parent compound at the 2'-position has been shown to be inducible by certain chemical agents. nih.gov
| System | Major Pathway | Key Enzyme/Process | Metabolites Identified | Reference |
| Rat Liver Microsomes | Hydrolysis | Acylamidase | 3,4-Dichloroaniline | nih.gov |
| Rat Liver Microsomes | Oxidation | Cytochrome P450 | 2'-hydroxypropanil, 6-hydroxypropanil, 6-hydroxy-3,4-dichloroaniline, N-hydroxy-3,4-dichloroaniline | nih.gov |
Information Not Available for this compound
Following a comprehensive search for scientific literature, no specific research data was found regarding the biochemical metabolism of the chemical compound This compound in non-human biological systems. Specifically, there is no available information detailing its metabolism in animal hepatocytes or the role of drug-metabolizing enzymes, such as Cytochrome P450, in its biotransformation.
Extensive searches were conducted for the exact compound name in combination with terms such as "hepatocyte metabolism," "cytochrome P450," "animal models," and "biochemical metabolism." These searches did not yield any relevant results for "this compound."
It is important to note that research is available for a structurally similar compound, the herbicide Propanil (B472794) (also known as 3',4'-dichloropropionanilide or N-(3,4-dichlorophenyl)propanamide ). nih.govwikitox.orgwho.intresearchgate.net This compound differs from the requested chemical by having a single propionamide (B166681) group instead of a dipropionamide (B14161522) structure. The metabolism of propanil has been studied in rat liver microsomes, where it is primarily hydrolyzed by acylamidases to form 3,4-dichloroaniline. nih.govnih.gov Subsequent metabolism of 3,4-dichloroaniline involves Cytochrome P450-mediated hydroxylation. nih.govwikitox.org
However, due to the strict requirement to focus solely on This compound , the metabolic data for propanil cannot be substituted, as the metabolic pathways for these two distinct chemical entities could differ significantly. Therefore, the requested article on the biochemical metabolism of this compound cannot be generated based on currently available scientific information.
Molecular Mechanisms of Action and Biological Activity in Non Human Systems
Target Organism Specificity and Selective Action Mechanisms (e.g., Rice vs. Barnyardgrass)
The selective herbicidal action of propanil (B472794) is most notably demonstrated in its ability to control barnyardgrass (Echinochloa crus-galli) in rice (Oryza sativa) fields. uada.edu This selectivity is not due to differential absorption, as studies have shown that both rice and barnyardgrass foliage absorb the compound readily and equally. nih.gov Instead, the basis for this selective action lies in the differential metabolic pathways within the two plant species. msstate.edunih.gov
Rice plants possess a high level of the enzyme aryl acylamidase. msstate.edu This enzyme rapidly detoxifies propanil through hydrolysis, breaking it down into 3,4-dichloroaniline (B118046) (DCA) and propionic acid. msstate.edunih.gov The propionic acid is then further metabolized by the plant. msstate.edu Research indicates this is a multi-step process involving the initial oxidation of propanil to 3',4'-dichlorolactanilide (DLA), which is then hydrolyzed. In rice, this entire process is rapid, preventing the herbicide from accumulating to toxic levels. nih.gov
Conversely, susceptible weeds like barnyardgrass have very low levels of aryl acylamidase activity. nih.gov While they can metabolize propanil, the process is significantly slower. This leads to the accumulation of both the parent propanil compound and the intermediate metabolite, DLA, to lethal concentrations, ultimately causing plant death. nih.gov This stark difference in metabolic rate is the primary mechanism behind propanil's effectiveness as a selective herbicide in rice crops. nih.gov
This metabolic detoxification can be compromised. When certain insecticides, such as carbaryl, are used in conjunction with propanil, the tolerance of the rice plant can be eliminated. nih.gov The insecticide inhibits the aryl acylamidase enzyme, leading to the accumulation of the toxic intermediate in rice, similar to what occurs in barnyardgrass. nih.govcambridge.org
Interestingly, studies have also shown that different rice cultivars can exhibit varying levels of natural competitiveness against barnyardgrass. Some Asian rice cultivars have been found to suppress barnyardgrass more effectively than certain U.S. cultivars, which can influence the required application rates of propanil for effective weed management. researchgate.net
Enzymatic Inhibition and Interaction with Key Biochemical Pathways (e.g., Photosystem II Inhibition by competitive binding to plastoquinone (B1678516) from D1 protein)
The primary herbicidal mode of action for propanil is the inhibition of photosynthesis. epa.govresearchgate.net Specifically, it is classified as a Photosystem II (PSII) inhibitor, belonging to the amide chemical family (WSSA Group 7). epa.govucanr.edu
Photosynthesis in plants involves two photosystems that work in series to convert light energy into chemical energy. PSII's role is to use light energy to split water molecules and initiate an electron transport chain. A key component of this chain is a small, mobile molecule called plastoquinone (PQ), which binds to a specific site on the D1 protein subunit of the PSII reaction center, known as the QB site. unl.edu
Propanil functions by acting as a competitive inhibitor at this QB binding site. researchgate.netunl.edu It physically binds to the D1 protein, occupying the space where plastoquinone would normally dock. researchgate.netunl.edu This binding is competitive, meaning propanil and plastoquinone vie for the same location. acs.org By blocking the binding of plastoquinone, propanil effectively interrupts the photosynthetic electron transport chain. ucanr.edupressbooks.pub
The consequences of this blockage are twofold:
Cessation of Energy Production: The flow of electrons is halted, which stops the production of ATP and NADPH, the energy-carrying molecules necessary for carbon fixation (the conversion of CO₂ into sugars). unl.edu This starves the plant of the energy it needs for growth and survival.
Oxidative Stress: The blockage of electron transfer causes an energy overload within the photosystem. This leads to the formation of highly reactive molecules, such as triplet chlorophyll (B73375) and singlet oxygen species. pressbooks.pub These reactive oxygen species initiate a cascade of destructive reactions, causing lipid and protein peroxidation. This process rapidly destroys cell membranes, leading to leakage of cellular contents, tissue drying, and swift plant death. ucanr.edupressbooks.pub The visible symptoms, such as leaf burn and necrosis, are primarily due to this rapid membrane damage rather than simple starvation. ucanr.edu
Molecular Interaction Studies with Biological Macromolecules in Non-Human Systems
The interaction between PSII-inhibiting herbicides and the D1 protein has been a subject of extensive research, including molecular modeling and docking studies. nih.govnih.gov These studies aim to elucidate the precise binding orientation and the specific molecular forces that hold the inhibitor in the QB pocket of the D1 protein.
While specific docking studies for propanil are not as prevalent in the literature as for other herbicides like diuron (B1670789) or atrazine, the mechanism is understood to be highly similar for herbicides that compete for the QB site. acs.org Molecular docking simulations for other C2 group inhibitors (amides and ureas) reveal that binding is governed by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the D1 protein. nih.govnih.gov
Key features of the interaction typically include:
Hydrogen Bonding: The herbicide molecule forms crucial hydrogen bonds with amino acid residues such as Histidine 215 (His215) and Serine 264 (Ser264) within the binding niche.
Hydrophobic Interactions: The aromatic portions of the herbicide molecule, in propanil's case the dichlorinated phenyl ring, fit into a hydrophobic pocket formed by residues like Phenylalanine 265 (Phe265), Phenylalanine 255 (Phe255), and Leucine 271 (Leu271).
These interactions stabilize the herbicide-protein complex, preventing the binding of the native plastoquinone and inhibiting electron flow. unl.edu The slight variations in the amino acid sequences of the D1 protein across different plant species can influence the binding affinity of the herbicide, contributing to differences in susceptibility. unl.edu Furthermore, mutations in the gene coding for the D1 protein can alter these key amino acid residues, leading to the development of herbicide-resistant weed biotypes that no longer bind the herbicide effectively. epa.govuada.edu
Cellular and Subcellular Effects in Non-Target Organisms
While propanil is designed to target weeds, its potent biological activity can extend to non-target organisms, particularly in aquatic environments adjacent to treated fields. epa.govepa.govnih.gov The primary degradation product of propanil, 3,4-dichloroaniline (3,4-DCA), is also of ecotoxicological concern as it is more persistent and can be more toxic than the parent compound to some organisms. researchgate.netregulations.gov
Aquatic Invertebrates: Propanil is classified as slightly to moderately toxic to freshwater and estuarine invertebrates. epa.gov Studies have shown it can be highly toxic to certain species. For example, the 48-hour LC₅₀ (the concentration lethal to 50% of a test population) for the water flea Daphnia magna is reported to be as low as 0.14 mg/L. orst.edu Chronic exposure can lead to decreased survival and reproduction in invertebrates. regulations.gov
Fish: The toxicity of propanil to fish ranges from moderately to very highly toxic. epa.govorst.edu The 96-hour LC₅₀ varies by species, with values of 2.3 mg/L for rainbow trout and 5.4 mg/L for bluegill sunfish reported. orst.edu Runoff from treated areas may pose a hazard to aquatic organisms in neighboring areas. epa.gov
Algae and Cyanobacteria: As a photosynthesis inhibitor, propanil is inherently toxic to other photosynthetic organisms like algae and cyanobacteria. oup.com It is considered one of the more inhibitory herbicides to these microorganisms. oup.com In agricultural settings, propanil application can alter the composition of cyanobacteria populations in rice paddies, for instance by reducing the proportion of Anabaena species while increasing Nostoc species. caws.org.nz
Birds: Propanil is considered moderately toxic to birds on an acute oral basis. researchgate.netorst.edu The dietary toxicity is lower, with an 8-day dietary LC₅₀ of 2861 ppm for bobwhite quail. orst.edu
The following tables summarize the acute toxicity of propanil to various non-target organisms.
Table 1: Acute Toxicity of Propanil to Aquatic Organisms
| Organism | Species | Exposure Time | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Freshwater Invertebrate | Daphnia magna (water flea) | 48 hours | LC₅₀ | 0.14 | orst.edu |
| Estuarine Invertebrate | Mysid Shrimp | 48 hours | LC₅₀ | 0.4 | orst.edu |
| Estuarine Invertebrate | Eastern Oyster | 96 hours | LC₅₀ | 5.8 | orst.edu |
| Freshwater Fish | Rainbow Trout | 96 hours | LC₅₀ | 2.3 | orst.edu |
| Freshwater Fish | Bluegill Sunfish | 96 hours | LC₅₀ | 5.4 | orst.edu |
| Estuarine Fish | Sheepshead Minnow | 96 hours | LC₅₀ | 4.6 | orst.edu |
Table 2: Acute and Dietary Toxicity of Propanil to Birds
| Species | Endpoint | Value | Reference |
|---|---|---|---|
| Bobwhite Quail | Oral LD₅₀ | 196 mg/kg | orst.edu |
| Mallard Duck | Oral LD₅₀ | 275 mg/kg | orst.edu |
| Bobwhite Quail | 8-day Dietary LC₅₀ | 2861 ppm | orst.edu |
| Mallard Duck | 8-day Dietary LC₅₀ | >5000 ppm | epa.gov |
Advanced Analytical Methodologies for 3,4 Dichlorophenyldipropionamide and Its Metabolites
Extraction and Sample Preparation Techniques for Complex Environmental and Biological Matrices
The initial and one of the most critical steps in the analysis of 3,4-Dichlorophenyldipropionamide is the extraction and clean-up of the sample. The choice of technique depends on the matrix (e.g., soil, water, tissue) and the physicochemical properties of the target analytes.
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of analytes from liquid samples. nih.govnih.gov In this method, the sample is passed through a solid sorbent material that retains the target compounds. nih.gov The retained analytes are then eluted with a small volume of a suitable solvent. nih.gov For biological matrices like human plasma, a novel lipid extraction SPE method has been shown to be effective, offering good reproducibility and lipidome coverage compared to traditional liquid-liquid extraction (LLE). nih.gov Automated online SPE systems can further enhance efficiency and reduce sample volume requirements. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation method, particularly for food and environmental samples. sigmaaldrich.comnih.govmdpi.com The basic QuEChERS procedure involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step using salts. sigmaaldrich.commdpi.com A subsequent dispersive solid-phase extraction (d-SPE) step is employed for clean-up, where a sorbent is added to the extract to remove interfering matrix components. nih.gov For chlorophyll-rich samples, graphitized carbon black (GCB) is often used, though it can adsorb planar and aromatic pesticides. nih.gov To address this, advanced methods using materials like core-shell magnetic molecularly imprinted polymers (Fe3O4@MIPs) have been developed to selectively remove chlorophyll (B73375). nih.gov Modifications to the standard QuEChERS protocol, such as adjusting the pH and using specific sorbent combinations like primary secondary amine (PSA) and C18, can be optimized for specific analytes and matrices. nih.gov
Chromatographic Separation Techniques
Once extracted and cleaned, the sample extract is subjected to chromatographic separation to isolate the target analytes from other compounds.
Liquid Chromatography (LC) is a cornerstone technique for the analysis of a wide range of compounds, including pesticides and their metabolites. ca.govnih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are commonly employed, often with a reverse-phase C18 column for separating compounds of interest. ca.govlcms.cz The separation is achieved by passing the sample through the column with a mobile phase, and the different components of the mixture travel through the column at different speeds, allowing for their separation. ca.gov
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. nih.govd-nb.info Analysis of compounds like 1,3-dichloro-2-propanol (B29581) (1,3-DCP) has been effectively performed using GC. nih.govd-nb.info For less volatile compounds, derivatization may be necessary to increase their volatility and improve their chromatographic behavior. nih.govnih.gov
Capillary Electrophoresis (CE) , while less common than LC and GC for routine pesticide analysis, offers high separation efficiency and is another potential technique for separating charged analytes.
Mass Spectrometric Detection and Quantification
Following chromatographic separation, mass spectrometry (MS) is used for the detection and quantification of the analytes with high specificity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are the most powerful and widely used techniques for the analysis of pesticide residues and their metabolites in various matrices. ca.govnih.govsemanticscholar.org These methods provide excellent sensitivity and selectivity, allowing for the detection of trace amounts of compounds. nih.gov Electrospray ionization (ESI) is a common ionization source used in LC-MS, though it can be susceptible to matrix effects. core.ac.uknih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS are also extensively used, especially for volatile compounds. nih.govnih.govthermofisher.cn GC-MS/MS offers enhanced selectivity compared to single quadrupole GC-MS by monitoring specific precursor-to-product ion transitions, which is particularly useful for complex matrices. thermofisher.cn
The combination of chromatographic separation with mass spectrometric detection provides a robust platform for the unambiguous identification and accurate quantification of this compound and its metabolites. For instance, LC-ESI-MS/MS has been successfully used to identify metabolites of a similar compound, 3,4-dichlorophenyl-propenoyl-sec.-butylamine, in rat plasma, revealing metabolic pathways such as hydrolysis, dealkylation, and oxidation. nih.gov
Method Validation Parameters for Environmental and Biological Samples
To ensure the reliability of analytical results, the developed methods must undergo rigorous validation. Key validation parameters include:
Limits of Detection (LOD) and Limits of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govepa.gov For example, a method for analyzing 3,4-dichloroaniline (B118046) (3,4-DCA) and 3,5-dichloroaniline (B42879) (3,5-DCA) in chives reported LODs of 0.6 µg/kg and 1.0 µg/kg, and LOQs of 2.0 µg/kg and 3.0 µg/kg, respectively. nih.gov
Matrix Effects : This refers to the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. core.ac.uknih.govvscht.czresearchgate.neteijppr.com It is a significant concern in LC-MS analysis, particularly with ESI. core.ac.uknih.gov The matrix effect can be evaluated by comparing the response of an analyte in a matrix extract to its response in a pure solvent. eijppr.com Strategies to mitigate matrix effects include thorough sample clean-up, the use of matrix-matched standards, and the use of stable isotopically labeled internal standards. researchgate.net
Recovery : This parameter assesses the efficiency of the extraction and sample preparation process by measuring the percentage of the analyte that is successfully recovered from the sample matrix. thermofisher.cn Recoveries are typically determined by analyzing spiked samples at different concentration levels. For a method analyzing pesticide metabolites in chives, fortified recoveries ranged from 75.3% to 98.1%. nih.gov Generally, recovery rates between 70% and 120% with relative standard deviations (RSD) below 20% are considered acceptable. nih.govthermofisher.cn
Reproducibility : This refers to the consistency of the results obtained when the analytical method is repeated under the same or different conditions. It is often expressed as the relative standard deviation (RSD) of replicate measurements. nih.gov
The table below summarizes typical validation parameters for pesticide residue analysis.
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (R²) | > 0.99 | > 0.996 for 3,4-DCA and 3,5-DCA nih.gov |
| Recovery (%) | 70-120% | 75.3-98.1% for 3,4-DCA and 3,5-DCA nih.gov |
| Precision (RSD%) | < 20% | 1.4-11.9% for 3,4-DCA and 3,5-DCA nih.gov |
| LOD | Method Dependent | 0.6 µg/kg for 3,4-DCA nih.gov |
| LOQ | Method Dependent | 2.0 µg/kg for 3,4-DCA nih.gov |
| Matrix Effect (%) | Close to 0% | -9.0% to 2.3% for 3,4-DCA and 3,5-DCA nih.gov |
Application in Environmental Monitoring and Biological Tracing Studies
The validated analytical methods are essential tools for environmental monitoring programs and biological tracing studies.
Environmental Monitoring involves the systematic sampling of air, water, soil, and biota to determine the presence and levels of specific chemicals. env.go.jpamericanpharmaceuticalreview.comyoutube.com These monitoring programs provide crucial data for assessing environmental contamination, understanding the fate and transport of pollutants, and informing regulatory decisions. env.go.jp For example, environmental monitoring can track the persistence of chemicals listed under international agreements like the Stockholm Convention on Persistent Organic Pollutants (POPs). env.go.jp
Biological Tracing Studies utilize these analytical methods to measure the levels of a compound and its metabolites in biological samples such as blood, urine, and tissues. nih.govnih.govnih.gov This information is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in living organisms. nih.govnih.gov For instance, the analysis of a compound's metabolites in plasma can reveal the primary metabolic pathways. nih.gov Such studies are fundamental in assessing potential exposure and health risks to humans and wildlife. nih.gov A study on the metabolites of phenylurea herbicides and dicarboximide fungicides, 3,4-DCA and 3,5-DCA, in chives highlights the importance of monitoring these breakdown products due to their potential for higher toxicity than the parent compounds. mdpi.comnih.gov
Structure Activity Relationship Sar Studies and Design of Analogues
Elucidation of Key Structural Motifs for Biological Activity in Non-Human Systems
The biological activity of 3,4-Dichlorophenyldipropionamide and its analogues is primarily attributed to the inhibition of Photosystem II (PSII) in plants, a mechanism shared with Propanil (B472794). tandfonline.comresearchgate.netwikipedia.orgresearchgate.netucanr.eduunl.edu The essential structural components for this herbicidal action include:
The 3,4-Dichlorophenyl Group: The chlorinated benzene (B151609) ring is a critical pharmacophore. The position and number of chlorine atoms significantly influence the compound's ability to bind to the D1 protein within the PSII complex. researchgate.netnih.gov This interaction blocks the binding of plastoquinone (B1678516), a vital component of the photosynthetic electron transport chain, ultimately leading to the death of the plant. unl.edu
The Amide Linkage: The amide group (-NH-C=O) is another crucial feature for herbicidal activity. It participates in hydrogen bonding interactions within the binding site on the D1 protein. researchgate.net
The Acyl Chain: The nature of the acyl group (in this case, a propionyl group) also modulates the activity. The length and branching of this chain can affect the compound's lipophilicity and steric fit within the binding pocket.
For this compound, the presence of a second propionyl group on the nitrogen atom is a significant modification. This N-acylation would likely alter the molecule's three-dimensional shape and electronic distribution compared to Propanil. A study on aryl acylamidases, the enzymes responsible for breaking down these herbicides in some plants, showed that N-alkylation of acetanilide (B955) analogues prevented them from acting as substrates for the enzyme. nih.gov This suggests that the second propionyl group in this compound could hinder its hydrolysis, potentially impacting its selectivity and persistence.
Design and Synthesis of this compound Analogues
The design and synthesis of analogues of this compound are aimed at exploring and optimizing its herbicidal properties. The synthesis of Propanil, a close analogue, is well-established and typically involves the acylation of 3,4-dichloroaniline (B118046) with propanoyl chloride. wikipedia.org
A plausible synthetic route for this compound would likely involve a further acylation step of Propanil or a direct diacylation of 3,4-dichloroaniline under more forcing conditions. The synthesis of related herbicide safeners has been achieved through methods like combining active substructures. acs.org For instance, novel oxazolidine (B1195125) derivatives have been synthesized using a one-pot method. nih.gov
The design of new analogues could involve modifications at several positions:
Alterations to the Phenyl Ring: Modifying the substitution pattern of the chlorine atoms or introducing other functional groups could fine-tune the electronic properties and binding affinity.
Variation of the Acyl Chains: Replacing the propionyl groups with other alkyl or aryl groups of varying sizes and electronic natures could optimize the interaction with the target site and influence metabolic stability.
Introduction of Different Functional Groups: The incorporation of other chemical moieties could lead to compounds with different modes of action or improved environmental profiles. For example, the splicing of active substructures has been used to create new fungicidal and herbicidal compounds. acs.org
| Analogue Class | Rationale for Design | Potential Impact |
| Ring-Substituted Analogues | To probe the electronic requirements of the binding site. | Altered herbicidal potency and selectivity. |
| Acyl Chain Variants | To optimize lipophilicity and steric interactions. | Modified binding affinity and metabolic stability. |
| N-Aryl Analogues | To explore alternative binding modes. | Potentially novel biological activities. |
| Heterocyclic Analogues | To improve physicochemical properties and explore new chemical space. | Enhanced solubility and modified environmental fate. |
Computational Approaches in SAR Analysis and Ligand Design (e.g., Molecular Docking, Cheminformatics)
Computational methods are invaluable tools for understanding the SAR of herbicides and for the rational design of new, more effective compounds.
Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogues within the QB binding site of the D1 protein in Photosystem II. nih.gov By simulating the interaction between the ligand and the protein, researchers can gain insights into the key amino acid residues involved in binding and the structural features of the herbicide that are most important for a strong interaction. For example, docking studies on other PSII inhibitors have helped to elucidate their binding mechanisms. nih.govmdpi.comfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfigshare.com For dichlorophenylamide herbicides, a QSAR model could be developed to predict the herbicidal potency of new analogues based on various physicochemical descriptors, such as lipophilicity (logP), electronic parameters, and steric properties.
The addition of a second propionyl group in this compound would significantly increase its steric bulk around the amide nitrogen. Molecular modeling could help to determine if this additional group can be accommodated within the binding site of the D1 protein or if it leads to a different binding orientation altogether.
| Computational Method | Application to this compound | Expected Insights |
| Molecular Docking | Predicting the binding pose in the D1 protein of Photosystem II. | Identification of key binding interactions and the influence of the second propionyl group. |
| QSAR | Developing a predictive model for herbicidal activity of analogues. | Guiding the design of new analogues with enhanced potency. |
| Molecular Dynamics Simulation | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessing the stability of the binding interaction and the flexibility of the ligand in the active site. |
| Cheminformatics | Analyzing large datasets of related compounds to identify SAR trends. | Discovering novel structural motifs associated with desired properties. |
Impact of Substituent Modifications on Metabolic Stability and Environmental Fate
The persistence of a herbicide in the environment and its selectivity towards target weeds are heavily influenced by its metabolic stability. For Propanil, a key factor in its selectivity is its rapid detoxification in rice plants by the enzyme aryl acylamidase, which hydrolyzes the amide bond to produce the less phytotoxic 3,4-dichloroaniline. researchgate.netresearchgate.netacs.orgnih.gov
The presence of the second propionyl group in this compound is expected to significantly impact its metabolic stability. The increased steric hindrance around the amide nitrogen likely makes it a poorer substrate for aryl acylamidase. nih.gov This could lead to:
Reduced Selectivity: If the compound is not efficiently detoxified in tolerant crops like rice, it may exhibit broader-spectrum herbicidal activity and potentially damage the crop.
Increased Persistence: Slower metabolic degradation could lead to a longer half-life in the environment, which could have implications for non-target organisms and the potential for groundwater contamination. tandfonline.comresearchgate.nettandfonline.com
The primary degradation product of Propanil is 3,4-dichloroaniline, which is more persistent in the environment than the parent compound. tandfonline.comresearchgate.netacs.orgtandfonline.com The degradation of this compound would likely also lead to 3,4-dichloroaniline, but the rate of its formation would be dependent on the initial hydrolysis step.
| Structural Modification | Likely Effect on Metabolic Stability | Potential Impact on Environmental Fate |
| Second Propionyl Group | Decreased rate of hydrolysis by aryl acylamidase. | Increased persistence of the parent compound. |
| Altered Ring Substitution | May affect recognition by metabolic enzymes. | Could lead to different degradation products. |
| Different Acyl Chains | Could increase or decrease susceptibility to hydrolysis. | Modified rate of formation of 3,4-dichloroaniline. |
Ecological Impact and Environmental Risk Assessment in Non Human Ecosystems
Ecotoxicity to Non-Target Organisms
The assessment of a chemical's ecotoxicity to non-target organisms is a critical component of its environmental risk profile. This involves evaluating its potential to cause harm to organisms that are not the intended target of the chemical's application. For a compound like 3,4-Dichlorophenyldipropionamide, this would typically involve a suite of standardized tests on representative species from various trophic levels.
Aquatic Organisms (e.g., Fish, Water Flea, Shellfish)
The potential for a chemical to contaminate aquatic environments necessitates a thorough evaluation of its toxicity to aquatic life. Standardized tests are used to determine acute and chronic toxicity to a range of organisms that represent different parts of the aquatic food web.
Fish: Acute toxicity is often evaluated using a 96-hour study on species like the Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio). Chronic toxicity studies may assess impacts on growth and reproduction over longer exposure periods. nih.gov
Water Flea: The water flea (Daphnia magna) is a key indicator species for freshwater invertebrates. A 48-hour acute immobilization test is standard. Chronic tests can evaluate effects on reproduction.
Shellfish: For marine or estuarine environments, toxicity to shellfish such as mussels or oysters would be assessed, focusing on impacts on survival, growth, and reproduction.
Despite the importance of this data, no specific studies on the aquatic toxicity of this compound were found. However, its structural component, 3,4-dichloroaniline (B118046) (3,4-DCA), is a known degradation product of some herbicides and has been shown to be toxic to aquatic organisms. researchgate.netnih.gov For instance, studies on 3,4-DCA have demonstrated reproductive toxicity in fish. nih.gov
Interactive Table: Representative Aquatic Ecotoxicity Data for a Related Compound (3,4-dichloroaniline)
| Species | Endpoint | Value | Reference |
| Javanese medaka (Oryzias javanicus) | 21-day reproductive response | Reduced fecundity at 250 µg/L | researchgate.netnih.gov |
| Zebrafish (Danio rerio) | Embryo toxicity | No significant mortality at 0.5 and 2.0 mg/L | nih.gov |
This table is for illustrative purposes only and shows data for a related compound due to the absence of data for this compound.
Avian Species
The risk to birds is another crucial aspect of ecotoxicological assessment, particularly for compounds that may be used in agriculture. nih.gov Standard tests evaluate both acute oral toxicity and dietary toxicity. epa.gov
Acute Oral Toxicity (LD50): This test determines the single dose that is lethal to 50% of the test population, typically using species like the Northern Bobwhite (Colinus virginianus) or Mallard duck (Anas platyrhynchos). nih.gov
Dietary Toxicity (LC50): This assesses the concentration of the chemical in feed that is lethal to 50% of the test population over a set period. epa.gov
No studies on the avian toxicity of this compound could be located in the available literature.
Plant Species (Non-Target)
If this compound has herbicidal properties, its potential to harm non-target plants is a key consideration. This includes plants in adjacent natural ecosystems or rotational crops. Standardized seedling emergence and vegetative vigor tests are conducted on a variety of plant species.
No specific data on the phytotoxicity of this compound to non-target plant species were found.
Soil Microorganisms and Microbial Community Dynamics
Soil microorganisms are vital for nutrient cycling and maintaining soil health. The impact of a chemical on these communities is assessed through various studies. These can include measuring changes in microbial respiration, nitrogen and carbon transformation rates, and shifts in the composition of the microbial community. nih.gov
There is no available research on the specific effects of this compound on soil microorganisms.
Environmental Persistence and Potential for Off-Target Transport
Understanding how long a chemical persists in the environment and its potential to move from the application site is fundamental to a comprehensive risk assessment.
The persistence of a compound is often measured by its half-life in different environmental compartments like soil and water. Factors influencing persistence include microbial degradation, hydrolysis, and photolysis. The potential for off-target transport via wind-eroded sediment or surface runoff is influenced by the chemical's properties, such as its soil adsorption coefficient (Koc) and water solubility.
No specific data on the environmental persistence or off-target transport potential of this compound are available. For context, related compounds like 2,4-D have been studied for their environmental fate. researchgate.netepa.govusgs.govorst.edu
Assessment of Ecosystem Service Disruption
Ecosystem services are the benefits that humans derive from ecosystems, such as fertile soil and biodiversity. A comprehensive risk assessment should consider how a chemical might disrupt these services.
Soil Fertility: This could be impacted by adverse effects on soil microorganisms that are crucial for nutrient cycling and organic matter decomposition.
Biodiversity: The toxicity of a chemical to a range of non-target organisms can lead to a reduction in biodiversity, affecting the stability and function of the ecosystem.
Due to the lack of ecotoxicological and environmental fate data for this compound, a credible assessment of its potential to disrupt ecosystem services cannot be made.
Remediation Strategies for Environmental Contamination
Remediation of pesticide-contaminated environments typically involves a combination of physical, chemical, and biological methods. researchgate.net The selection of a strategy depends on various factors, including the chemical's properties, the extent and type of contamination (soil or water), and site-specific conditions.
Bioremediation
Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down contaminants into less toxic substances. researchgate.net This is often considered a cost-effective and environmentally friendly approach. researchgate.net Research has shown that microbial degradation is a major pathway for the remediation of herbicides like propanil (B472794), which is first transformed to 3,4-DCA before further breakdown. researchgate.net
Bacterial Degradation: Numerous bacterial strains capable of degrading chlorinated aromatic compounds have been isolated from contaminated soils and water. For instance, certain bacterial consortia have demonstrated the ability to degrade propanil and 3,4-DCA under anaerobic conditions. researchgate.net Studies on other chlorinated pesticides have identified optimal conditions for biodegradation, such as a neutral to slightly alkaline pH (7.0-8.0) and temperatures around 30-35°C. mdpi.com
Fungal Degradation: Fungi are also known to play a role in the degradation of persistent organic pollutants, including chlorinated compounds. researchgate.net
Bioaugmentation: This strategy involves introducing specific, highly effective microbial strains into a contaminated site to enhance the degradation of target pollutants. mdpi.com For example, bioaugmentation of soil with the bacterium Staphylococcus succinus HLJ-10 significantly accelerated the removal of the pyrethroid insecticide D-cyphenothrin. mdpi.com
Table 1: Examples of Microbial Degradation of Structurally Related or Other Chlorinated Pesticides
| Microorganism/Consortium | Target Compound | Conditions | Degradation Efficiency | Reference |
| Enterobacter cloacae strain | Propanil | Aerobic, 28 days | 100% removal | researchgate.net |
| Mixed anaerobic culture (4 strains) | Propanil & 3,4-DCA | Anaerobic, 10 days, with dextrose | >90% transformation of propanil | researchgate.net |
| Pseudomonas sp. | Endosulfan | Optimal pH 7.0-8.0, Temp 30°C | Accelerated degradation | mdpi.com |
| Staphylococcus succinus HLJ-10 | D-cyphenothrin | Contaminated soil, 40 days | >72% removal | mdpi.com |
| Indigenous woodland soil microbes | 2,4-Dichlorophenol | Aged soil, with monoterpene amendment | Enhanced catabolism | nih.gov |
Physicochemical Remediation
These methods involve using physical and chemical processes to remove or detoxify contaminants.
Adsorption: This is a widely used physical remediation technique where contaminants are bound to the surface of an adsorbent material. researchgate.net Biochar, a charcoal-like substance produced from biomass, is recognized as an effective adsorbent for various pesticides due to its high surface area and porosity. researchgate.net
Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that generate highly reactive radicals (like hydroxyl radicals) to oxidize and break down persistent organic pollutants. researchgate.net Techniques include ozonation, photocatalysis, and Fenton reactions. These methods are particularly relevant for water treatment. researchgate.net
Soil Washing/Leaching: This ex-situ method involves excavating contaminated soil and using a liquid solution to wash out the pollutants. researchgate.net The resulting liquid must then be treated to remove the contaminants.
The applicability and effectiveness of these general strategies for this compound have yet to be determined through specific research. Understanding the compound's unique physicochemical properties, such as its solubility, soil adsorption coefficient (Koc), and persistence, is crucial for developing and optimizing any potential remediation technology.
Q & A
Q. What are the recommended methods for synthesizing 3,4-Dichlorophenyldipropionamide in laboratory settings?
Answer: A common approach involves propionylation of 3,4-dichloroaniline using propionyl chloride in anhydrous conditions. The reaction typically requires a base (e.g., triethylamine) to neutralize HCl byproducts. Purification is achieved via recrystallization from ethanol or column chromatography. Researchers should confirm the product’s identity using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, comparing spectral data with reference standards. For reproducibility, document reaction parameters (temperature, solvent ratios, and catalyst use) meticulously .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can identify impurities. Structural elucidation requires H/C NMR, IR, and X-ray crystallography (for crystalline derivatives). Ensure calibration with certified reference materials and validate methods using spike-recovery experiments to confirm accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory environments?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical splash goggles. Use NIOSH-approved respirators if ventilation is insufficient .
- Engineering Controls: Perform reactions in fume hoods with ≥100 ft/min face velocity. Install emergency eyewash stations and showers within 10 seconds of the workspace .
- Storage: Keep in airtight containers, away from oxidizers, under inert atmosphere (N or Ar) to prevent degradation. Label containers with GHS hazard pictograms (e.g., acute toxicity, skin irritation) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic pathways or degradation products of this compound in biological systems?
Answer:
- Isotopic Labeling: Synthesize deuterated analogs (e.g., H at the propionamide chain) to track metabolic transformations via LC-MS/MS. Compare fragmentation patterns with non-labeled controls .
- In Vitro Models: Use hepatocyte cultures or liver microsomes to identify phase I/II metabolites. Optimize incubation conditions (pH, temperature, cofactors like NADPH) to mimic in vivo environments .
- Data Validation: Cross-reference results with computational tools (e.g., BioTransformer) to predict plausible degradation pathways .
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
- Meta-Analysis: Systematically compare experimental variables (e.g., cell lines, assay protocols, solvent systems) to identify confounding factors. Use statistical tools like ANOVA to assess reproducibility .
- Dose-Response Reassessment: Conduct full dose-response curves (e.g., 0.1–100 µM) to evaluate potency thresholds. Account for batch-to-batch variability by quantifying purity for each replicate .
- Mechanistic Studies: Employ CRISPR-edited cell models to isolate target-specific effects and rule off-target interactions .
Q. How can computational chemistry predict the reactivity or interaction mechanisms of this compound with biological targets?
Answer:
- Density Functional Theory (DFT): Calculate electron distribution and frontier molecular orbitals to identify reactive sites (e.g., electrophilic chlorine atoms). Compare with experimental kinetic data .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with putative targets (e.g., enzyme active sites). Validate predictions via site-directed mutagenesis .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over nanosecond timescales to assess stability and conformational changes .
Q. What methodologies are appropriate for assessing the environmental fate of this compound?
Answer:
- Biodegradation Studies: Use OECD 301F (manometric respirometry) to measure microbial degradation rates in soil/water systems. Monitor chloride ion release as a degradation marker .
- Ecotoxicology: Conduct acute/chronic toxicity tests on Daphnia magna or Pseudokirchneriella subcapitata to determine EC values. Cross-reference with QSAR models to predict ecological risks .
- Leaching Potential: Perform column chromatography with soil samples to evaluate mobility. Correlate results with octanol-water partition coefficients (log ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
